![molecular formula C14H22N2O B4749888 N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide](/img/structure/B4749888.png)
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide
Overview
Description
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide, also known as DMMPA, is a chemical compound that has been widely studied for its potential use in scientific research. DMMPA is a member of the amide class of compounds and has been found to have a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. This results in an increase in the binding affinity of the receptor for its endogenous ligand, GABA. N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has also been found to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to an increase in the extracellular concentrations of these neurotransmitters.
Biochemical and Physiological Effects
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of GABA in the brain, leading to an increase in inhibitory neurotransmission. N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has also been found to increase the release of dopamine, serotonin, and norepinephrine, leading to an increase in excitatory neurotransmission. These effects have been linked to the analgesic properties of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide.
Advantages and Limitations for Lab Experiments
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has several advantages as a pharmacological tool in scientific research. It has a high affinity for the GABAB receptor, making it a potent modulator of this receptor. It has also been found to have a long half-life, allowing for sustained effects on neurotransmitter release. However, N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has several limitations as well. It has poor water solubility, making it difficult to administer in vivo. It also has low selectivity for the GABAB receptor, leading to potential off-target effects.
Future Directions
There are several future directions for research on N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide. One area of interest is the potential use of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide as a treatment for chronic pain. Further studies on the analgesic properties of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide could lead to the development of new therapies for pain management. Another area of interest is the development of more selective modulators of the GABAB receptor. This could lead to the development of drugs with fewer off-target effects and improved therapeutic profiles. Finally, further studies on the mechanism of action of N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide could lead to a better understanding of the role of the GABAB receptor in the central nervous system.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has been extensively studied for its potential use as a pharmacological tool in scientific research. It has been found to have a range of effects on the central nervous system, including the modulation of neuronal activity and the regulation of neurotransmitter release. N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain.
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-4-6-13(7-5-12)8-9-14(17)15-10-11-16(2)3/h4-7H,8-11H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQKGBNTKBEORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCCN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)propanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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